molecular formula C20H24N2 B14413004 2,9-Di-tert-butyl-1,10-phenanthroline CAS No. 85575-94-6

2,9-Di-tert-butyl-1,10-phenanthroline

Cat. No.: B14413004
CAS No.: 85575-94-6
M. Wt: 292.4 g/mol
InChI Key: ANJHBIHEJMACHS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,9-Di-tert-butyl-1,10-phenanthroline typically involves the alkylation of 1,10-phenanthroline with tert-butyl halides under basic conditions. One common method includes the reaction of 1,10-phenanthroline with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

2,9-Di-tert-butyl-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal centers.

    Substitution Reactions: The bulky tert-butyl groups provide steric hindrance, making the ligand less susceptible to substitution reactions compared to unsubstituted phenanthroline.

    Coordination Chemistry: this compound forms stable complexes with various metal ions, including copper, iron, and ruthenium.

Scientific Research Applications

2,9-Di-tert-butyl-1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,9-Di-tert-butyl-1,10-phenanthroline exerts its effects is largely dependent on its role as a ligand in metal complexes. The bulky tert-butyl groups influence the geometry and stability of the metal complexes, affecting their reactivity and photophysical properties. In biological systems, metal complexes of this compound can interact with cellular components, leading to effects such as DNA binding and inhibition of enzyme activity .

Comparison with Similar Compounds

2,9-Di-tert-butyl-1,10-phenanthroline is unique due to the steric hindrance provided by the tert-butyl groups, which distinguishes it from other phenanthroline derivatives. Similar compounds include:

Properties

CAS No.

85575-94-6

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

2,9-ditert-butyl-1,10-phenanthroline

InChI

InChI=1S/C20H24N2/c1-19(2,3)15-11-9-13-7-8-14-10-12-16(20(4,5)6)22-18(14)17(13)21-15/h7-12H,1-6H3

InChI Key

ANJHBIHEJMACHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(C)(C)C)C=C1

Origin of Product

United States

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